Cas no 15898-37-0 (sodium 2-methylbenzene-1-sulfinate)
sodium 2-methylbenzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfinic acid,2-methyl-, sodium salt (1:1)
- Sodium o-toluenesulfinate
- o-Toluenesulfinic acid, sodium salt
- sodium 2-methylbenzenesulfinate
- sodium 2-methylbenzene-1-sulfinate
- MFCD11618058
- CS-0246319
- toluene-2-sulphinic acid sodium salt
- sodium toluene sulfinate
- sodium tolylsulfinate
- EN300-322188
- SCHEMBL1584746
- sodium toluenesulfinate
- toluenesulfinic acid sodium salt
- 2-Methylbenzenesulfinic acid sodium salt
- AKOS006319189
- 2-Methylbenezenesulfinic acid sodium salt
- Sodium 2-methyl-benzenesulfinate
- SY350149
- KHDBMTLGTSGEEG-UHFFFAOYSA-M
- 15898-37-0
- Sodium2-methylbenzene-1-sulfinate
-
- MDL: MFCD11618058
- Inchi: 1S/C7H8O2S.Na/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
- InChI Key: KHDBMTLGTSGEEG-UHFFFAOYSA-M
- SMILES: S(C1C=CC=CC=1C)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 178.00651
- Monoisotopic Mass: 178.006
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3A^2
Experimental Properties
- PSA: 40.13
sodium 2-methylbenzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322188-1g |
sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 1g |
$457.0 | 2023-09-04 | |
| Enamine | EN300-322188-5g |
sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 5g |
$1322.0 | 2023-09-04 | |
| Enamine | EN300-322188-10g |
sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 10g |
$1962.0 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316989-50mg |
Sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 50mg |
¥2167 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316989-100mg |
Sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 100mg |
¥3477 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316989-250mg |
Sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 250mg |
¥4606 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316989-500mg |
Sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 500mg |
¥8618 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316989-1g |
Sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 1g |
¥12333 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316989-2.5g |
Sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 2.5g |
¥19310 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316989-5g |
Sodium 2-methylbenzene-1-sulfinate |
15898-37-0 | 95% | 5g |
¥33314 | 2023-04-15 |
sodium 2-methylbenzene-1-sulfinate Related Literature
-
Raju Jannapu Reddy,Arram Haritha Kumari RSC Adv. 2021 11 9130
-
Ya Chen,Fuhong Xiao,Hui Chen,Saiwen Liu,Guo-Jun Deng RSC Adv. 2014 4 44621
-
Pui Ying Choy,Shun Man Wong,Anant Kapdi,Fuk Yee Kwong Org. Chem. Front. 2018 5 288
Additional information on sodium 2-methylbenzene-1-sulfinate
Introduction to Sodium 2-Methylbenzene-1-Sulfinate (CAS No. 15898-37-0)
Sodium 2-methylbenzene-1-sulfinate, with the chemical formula NaC7H7SO3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 15898-37-0, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of a sulfinate group attached to a methyl-substituted benzene ring imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The sulfinate group, characterized by the -SO2Na- moiety, contributes to the compound's solubility in polar solvents and its ability to participate in nucleophilic substitution reactions. This feature is particularly useful in pharmaceutical synthesis, where such intermediates can serve as building blocks for more complex molecules. Sodium 2-methylbenzene-1-sulfinate, therefore, finds utility in the development of drugs targeting various therapeutic areas.
In recent years, there has been a growing interest in the application of sulfinate derivatives in medicinal chemistry. Research has demonstrated that compounds containing the sulfinate group can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for drug discovery. For instance, studies have shown that sulfinate-based molecules can interfere with the activity of proteases involved in inflammatory pathways, suggesting their potential use in anti-inflammatory therapies.
The structural motif of sodium 2-methylbenzene-1-sulfinate also makes it a valuable precursor in the synthesis of more complex organic compounds. The aromatic ring can undergo further functionalization through electrophilic aromatic substitution reactions, allowing chemists to tailor the molecule's properties for specific applications. This flexibility is particularly advantageous in the pharmaceutical industry, where precise molecular design is crucial for achieving desired pharmacological effects.
Recent advancements in synthetic methodologies have further enhanced the accessibility of sodium 2-methylbenzene-1-sulfinate. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient and scalable production methods, reducing costs and improving yields. These innovations are particularly important for industrial applications where large quantities of high-purity compounds are required.
The compound's stability under various conditions also makes it a reliable choice for laboratory research. Sodium 2-methylbenzene-1-sulfinate can be stored for extended periods without significant degradation, ensuring consistent quality for experimental purposes. This stability is essential for maintaining reproducibility in scientific studies and for facilitating collaborative research efforts across different institutions.
In addition to its synthetic utility, sodium 2-methylbenzene-1-sulfinate has shown promise in environmental chemistry. Researchers are exploring its potential as a reagent in water treatment processes, where it can help remove contaminants through oxidation-reduction reactions. The compound's ability to participate in redox processes makes it a candidate for developing eco-friendly chemical solutions for environmental remediation.
The pharmaceutical industry continues to investigate new applications for sodium 2-methylbenzene-1-sulfinate, driven by its versatile chemical properties. Ongoing clinical trials are assessing its efficacy as an intermediate in the synthesis of novel therapeutic agents. These trials aim to validate its potential use in treating conditions such as cancer, infectious diseases, and neurological disorders.
The development of new synthetic routes has also expanded the scope of sodium 2-methylbenzene-1-sulfinate's applications. Researchers are exploring biocatalytic methods that leverage enzymes to produce sulfinate derivatives more efficiently and sustainably. Such approaches align with global efforts to promote green chemistry principles and reduce the environmental impact of chemical manufacturing processes.
Sodium 2-methylbenzene-1-sulfinate remains a cornerstone compound in organic synthesis due to its reactivity and versatility. Its role as an intermediate in drug development underscores its importance in advancing pharmaceutical science. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a key player in both academic and industrial settings.
15898-37-0 (sodium 2-methylbenzene-1-sulfinate) Related Products
- 536-57-2(4-Methylbenzenesulfinic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)